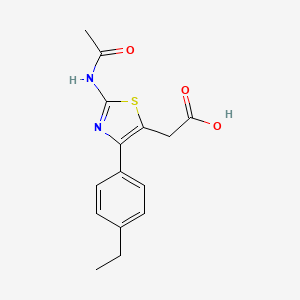
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features a piperidine ring and a pyridine ring substituted with a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiolating agents.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving amines and aldehydes.
Final Assembly: The final compound is assembled through condensation reactions, often under mild conditions to preserve the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of piperidine and pyridine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the piperidine and pyridine rings allows for interactions with various biological pathways, potentially affecting neurotransmission and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Methylthio)pyridin-3-yl)piperidine: Lacks the aldehyde group but shares the core structure.
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-ol: Contains an alcohol group instead of an aldehyde.
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carboxylic acid: Features a carboxylic acid group.
Uniqueness
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of both the aldehyde and methylthio groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for medicinal research.
Eigenschaften
Molekularformel |
C12H16N2OS |
|---|---|
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
2-(2-methylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-16-12-10(5-4-7-13-12)11-6-2-3-8-14(11)9-15/h4-5,7,9,11H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
TWTZUHCRBNAERN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C2CCCCN2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)
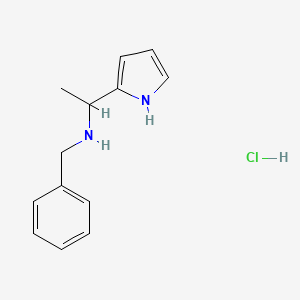



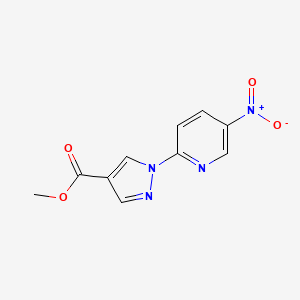
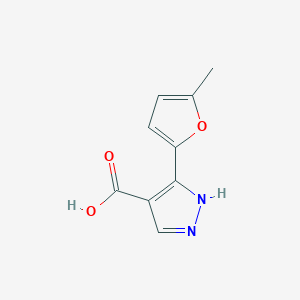

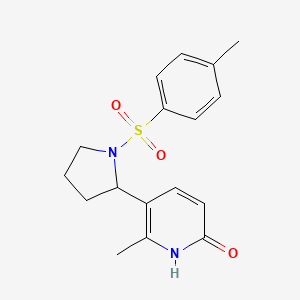

![1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone](/img/structure/B11814263.png)
